REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:10])=O)=[CH:4][CH:3]=1.N1C=CC=CC=1.C(OC(C(F)(F)F)=O)(C(F)(F)F)=O.O>ClCCl>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]#[N:10])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N=N1)C(=O)N
|
Name
|
|
Quantity
|
23.1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 19.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the internal temperature below −20 ° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WASH
|
Details
|
washed with water (4×500 ml) until the aqueous phase
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica (50mm diameter, 30mm deep)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by MPLC (40% dichloromethane/20%ethyl acetate/hexane)
|
Reaction Time |
19.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.25 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 39.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |